OBHS

Estrogen Receptor Receptor Binding Structure-Activity Relationship

OBHS is the reference benchmark for 7-oxabicyclo[2.2.1]hept-5-ene sulfonate ERα modulators. It uniquely enables allosteric ER antagonism studies via helix-11 distortion. In vivo-validated for endometriosis. Essential for SAR campaigns comparing sulfonate/sulfonamide transitions. Choose OBHS for experimental consistency and differentiation.

Molecular Formula C24H20O6S
Molecular Weight 436.5 g/mol
Cat. No. B11930764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOBHS
Molecular FormulaC24H20O6S
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC1C(C2C(=C(C1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)S(=O)(=O)OC5=CC=CC=C5
InChIInChI=1S/C24H20O6S/c25-17-10-6-15(7-11-17)22-20-14-21(31(27,28)30-19-4-2-1-3-5-19)24(29-20)23(22)16-8-12-18(26)13-9-16/h1-13,20-21,24-26H,14H2/t20-,21+,24+/m1/s1
InChIKeyKRJVPVGVFUQQGQ-DPLHUUCSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate (OBHS): Compound Overview and Procurement Relevance


Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate (CAS 870614-18-9), commonly designated OBHS (oxabicycloheptene sulfonate), is a synthetic bicyclic compound characterized by a 7-oxabicyclo[2.2.1]hept-5-ene core scaffold bearing two 4-hydroxyphenyl substituents and a phenyl sulfonate ester moiety [1]. With a molecular formula of C₂₄H₂₀O₆S and a molecular weight of 436.48 g/mol , OBHS functions as a selective estrogen receptor (ER) ligand that exhibits preferential binding affinity for ERα over ERβ and acts as a partial antagonist through a distinctive allosteric mechanism involving indirect modulation of helix-12 conformation via interactions with helix-11 of the ER ligand-binding domain [1]. This compound serves as the prototypical scaffold for an entire class of oxabicycloheptene-based ER modulators and represents the reference baseline against which structural analogs are routinely benchmarked for both receptor binding affinity and functional antagonism [2].

Why OBHS Analogs and In-Class 7-Oxabicyclo[2.2.1]hept-5-ene Compounds Cannot Be Substituted Without Verification


Within the 7-oxabicyclo[2.2.1]hept-5-ene sulfonate class, structural modifications to the phenyl sulfonate group produce profound and non-linear effects on both ERα binding affinity and functional antagonism that preclude simple analog substitution [1]. A systematic evaluation of 14 OBHS analogs demonstrated that the disposition and size of phenyl substituents are critical determinants of receptor binding, with ortho-substituted variants exhibiting the highest ERα affinities and para-substituted derivatives displaying the lowest [1]. Notably, while the ortho-chloro analog surpasses OBHS in ERα binding affinity, many other closely related phenyl sulfonate modifications yield substantially reduced receptor engagement [1]. Furthermore, replacement of the sulfonate ester with sulfonamide functionality (‒SO₂NR‒) alters not only binding potency but also transforms the partial antagonist character of OBHS toward full antagonist behavior resembling fulvestrant, mediated through accentuated helix-11 distortion [2]. These sharp, non-additive structure-activity discontinuities render in-class substitution without empirical binding and functional validation unreliable for experimental consistency.

Quantitative Differentiation Evidence: Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate vs. Structurally Closest Analogs


Comparative ERα Binding Affinity: OBHS vs. Ortho-Chloro Phenyl Sulfonate Analog

OBHS serves as the baseline reference compound against which 14 phenyl sulfonate variants were systematically compared for ERα binding affinity using a competitive radiometric binding assay with [³H]estradiol [1]. Among all analogs evaluated, the ortho-chloro substituted derivative exhibited the highest ERα binding affinity, surpassing OBHS itself, whereas para-substituted analogs consistently showed the lowest affinities [1]. This establishes OBHS as the optimal benchmark comparator for structure-activity studies, with a defined affinity value that is intermediate within the analog series and sensitive to substitution pattern effects [1].

Estrogen Receptor Receptor Binding Structure-Activity Relationship

ERα vs. ERβ Subtype Selectivity Profile of OBHS

OBHS demonstrates preferential binding affinity for ERα over ERβ, a selectivity profile that is maintained across the broader oxabicycloheptene sulfonate series [1]. In vivo studies using ERα and ERβ knockout mouse models further confirmed that ERα serves as the major mediator of OBHS therapeutic effectiveness, with ERβ playing a secondary role [2]. This ERα-preferential selectivity distinguishes OBHS from many clinical SERMs that exhibit more balanced ERα/ERβ profiles and is mechanistically linked to the compound‘s distinct helix-11 distortion-based antagonism [1].

Estrogen Receptor Subtypes ERα ERβ Selectivity

Mechanistic Differentiation: Indirect Helix-11 Distortion Antagonism vs. Direct Helix-12 Displacement (Tamoxifen)

OBHS achieves ER antagonism through a mechanistically distinct allosteric pathway: it stabilizes a novel ER conformation involving significant distortion of helix-11, which indirectly prevents the agonist conformation of helix-12 and thereby allosterically interferes with coactivator protein recruitment [1]. This indirect mechanism contrasts fundamentally with tamoxifen, which acts as a direct antagonist by physically pushing helix-12 out of the activation-competent conformation [1]. The helix-11 distortion mechanism is further accentuated in OBHS-derived sulfonamides, which exhibit enhanced antagonist character approaching that of the full antagonist fulvestrant [2].

Allosteric Modulation Helix-11 Helix-12 Coactivator Recruitment

Functional Antagonism Profile: OBHS Partial Antagonist vs. OBH-Sulfonamide Full Antagonist Derivatives

OBHS functions as a partial antagonist on both ERα and ERβ, whereas its sulfonamide derivatives (‒SO₂NR‒ replacement of sulfonate) display lower intrinsic transcriptional activity on ERα and act as inverse agonists on ERβ, behavior that more closely mirrors full antagonists such as fulvestrant [1]. In HepG2 cell reporter gene assays, OBH-sulfonamides exhibited moderate potency but reduced agonist activity compared to both 4-hydroxytamoxifen and OBHS, with this enhanced antagonist character attributed to accentuated helix-11 distortion [1]. This functional differentiation positions OBHS as the balanced partial antagonist benchmark for evaluating more potent antagonist derivatives.

Partial Antagonist Full Antagonist Transcriptional Activity Inverse Agonist

In Vivo Efficacy: OBHS in Estrogen-Dependent Endometriosis Models

OBHS has demonstrated in vivo efficacy for the prevention and treatment of estrogen-dependent endometriosis in preclinical models [1]. Studies employing ERα and ERβ knockout mice established that ERα is the major mediator of OBHS effectiveness in endometriosis suppression, while ERβ contributes to a lesser extent [2]. Notably, neither OBHS nor comparator ligands altered estrous cycling or fertility at doses that were effective for endometriosis suppression, indicating a favorable tissue-selectivity profile distinct from non-selective ER antagonists that disrupt reproductive function [2].

Endometriosis In Vivo Efficacy ERα Knockout Preclinical Model

Downstream Pathway Modulation: OBHS Suppression of Homologous Recombination Repair

OBHS treatment induces genome-wide ERα occupancy changes that lead to downregulation of homologous recombination repair and Fanconi anemia pathways through impairment of RNA polymerase II loading [1]. This pathway modulation occurs downstream of ERα antagonism and represents a distinct pharmacodynamic signature not uniformly shared across other SERMs or ER antagonists [1]. The identification of this DNA damage repair pathway suppression provides a quantifiable transcriptional biomarker for OBHS target engagement distinct from simple receptor binding measurements [1].

DNA Repair Homologous Recombination Fanconi Anemia Pathway Pol II Loading

Optimal Research and Procurement Applications for Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate (OBHS)


Reference Compound for 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Structure-Activity Relationship (SAR) Studies

OBHS serves as the essential reference baseline for systematic SAR campaigns exploring phenyl sulfonate modifications on the 7-oxabicyclo[2.2.1]hept-5-ene core. As demonstrated in a comparative evaluation of 14 phenyl sulfonate variants, OBHS provides the intermediate affinity benchmark against which ortho-, meta-, and para-substituted analogs can be calibrated for ERα binding potency [1]. This application is particularly critical given the non-linear relationship between substitution pattern and affinity, wherein ortho-substituents enhance binding while para-substituents diminish it [1].

Mechanistic Studies of Allosteric ER Antagonism via Helix-11 Distortion

OBHS uniquely enables investigation of indirect, allosteric ER antagonism mediated through helix-11 distortion rather than direct helix-12 displacement [1]. This mechanism represents a fundamentally distinct mode of receptor modulation compared to tamoxifen-class direct antagonists [1]. Researchers investigating alternative ER antagonism pathways or seeking to understand resistance circumvention strategies should prioritize OBHS as the prototypical tool compound for helix-11-mediated allosteric modulation [1].

Preclinical In Vivo Modeling of ERα-Dependent Endometriosis

OBHS has validated in vivo efficacy in mouse models of estrogen-dependent endometriosis, with ERα identified as the major mediator of therapeutic effect through knockout mouse studies [2]. The compound‘s ability to suppress disease without disrupting estrous cycling or fertility at efficacious doses [2] makes it a valuable tool for preclinical endometriosis research requiring tissue-selective ER modulation without confounding reproductive toxicity. This in vivo-validated profile distinguishes OBHS from tool compounds lacking disease-relevant efficacy data [1].

Benchmark Compound for Functional Divergence Studies of Sulfonate-to-Sulfonamide Modifications

OBHS provides the essential partial antagonist baseline for evaluating functional transitions induced by sulfonate-to-sulfonamide replacement. Direct comparative studies demonstrate that OBH-sulfonamide derivatives exhibit reduced intrinsic transcriptional activity on ERα and inverse agonism on ERβ, shifting the pharmacological profile from partial antagonist (OBHS) toward full antagonist behavior resembling fulvestrant [3]. OBHS is therefore indispensable as the reference comparator in any study examining how electronic and steric modifications to the sulfonate group alter functional ER antagonism [3].

Quote Request

Request a Quote for OBHS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.